molecular formula C11H12BrFN2O B7512338 N-(4-bromo-2-fluorophenyl)pyrrolidine-1-carboxamide

N-(4-bromo-2-fluorophenyl)pyrrolidine-1-carboxamide

Cat. No. B7512338
M. Wt: 287.13 g/mol
InChI Key: PFECGHNAMWAPTP-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)pyrrolidine-1-carboxamide, also known as BFP, is a chemical compound that has been widely studied for its potential applications in scientific research. BFP is a pyrrolidine derivative that has a unique chemical structure, which makes it an interesting molecule to study. In

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)pyrrolidine-1-carboxamide is not fully understood. However, it is believed that N-(4-bromo-2-fluorophenyl)pyrrolidine-1-carboxamide binds to specific amino acid residues in proteins, which leads to a change in the protein's conformation. This change in conformation can affect the protein's function, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)pyrrolidine-1-carboxamide has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to alter the activity of certain enzymes, such as proteases and kinases. It has also been shown to affect the localization of specific proteins within cells. Additionally, N-(4-bromo-2-fluorophenyl)pyrrolidine-1-carboxamide has been shown to have antiproliferative effects on certain cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-bromo-2-fluorophenyl)pyrrolidine-1-carboxamide in scientific research is its ability to selectively label specific proteins. This allows researchers to study the interactions between proteins in living cells, which can provide valuable insights into biological processes. However, there are also limitations to the use of N-(4-bromo-2-fluorophenyl)pyrrolidine-1-carboxamide. For example, N-(4-bromo-2-fluorophenyl)pyrrolidine-1-carboxamide can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many future directions for the study of N-(4-bromo-2-fluorophenyl)pyrrolidine-1-carboxamide. One area of research is the development of new labeling techniques that use N-(4-bromo-2-fluorophenyl)pyrrolidine-1-carboxamide. Another area of research is the study of the specific amino acid residues that N-(4-bromo-2-fluorophenyl)pyrrolidine-1-carboxamide binds to in proteins. This information could provide valuable insights into the mechanisms of protein-protein interactions. Additionally, N-(4-bromo-2-fluorophenyl)pyrrolidine-1-carboxamide could be used to develop new drugs for the treatment of cancer and other diseases.
Conclusion:
In conclusion, N-(4-bromo-2-fluorophenyl)pyrrolidine-1-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. Its unique chemical structure and ability to selectively label specific proteins make it an interesting molecule to study. While there are limitations to its use, there are also many future directions for the study of N-(4-bromo-2-fluorophenyl)pyrrolidine-1-carboxamide. Overall, N-(4-bromo-2-fluorophenyl)pyrrolidine-1-carboxamide has the potential to provide valuable insights into biological processes and to be used in the development of new drugs for the treatment of disease.

Synthesis Methods

The synthesis of N-(4-bromo-2-fluorophenyl)pyrrolidine-1-carboxamide is a multistep process that involves the reaction of 4-bromo-2-fluoroaniline with pyrrolidine-1-carboxylic acid. The reaction is carried out in the presence of a catalyst and an appropriate solvent. The resulting product is then purified using various techniques, such as column chromatography, to obtain a pure form of N-(4-bromo-2-fluorophenyl)pyrrolidine-1-carboxamide.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)pyrrolidine-1-carboxamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its use as a chemical probe for the study of protein-protein interactions. N-(4-bromo-2-fluorophenyl)pyrrolidine-1-carboxamide can be used to label specific proteins, which allows researchers to study their interactions with other proteins in living cells. This technique has been used to study a wide range of biological processes, including signal transduction, gene expression, and protein localization.

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFN2O/c12-8-3-4-10(9(13)7-8)14-11(16)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFECGHNAMWAPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-fluorophenyl)pyrrolidine-1-carboxamide

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